molecular formula C34H50F3N9O7 B612683 Elamipretide (TFA)

Elamipretide (TFA)

Cat. No.: B612683
M. Wt: 753.8 g/mol
InChI Key: WLZHRKGRZBGUJU-NFWUDPOKSA-N
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Description

Elamipretide (TFA), also known as D-Arginyl-2,6-dimethyl-L-tyrosyl-L-lysyl-L-phenylalaninamide, is a small mitochondrially-targeted tetrapeptide. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of mitochondrial dysfunction and related diseases. Elamipretide (TFA) is known for its ability to target and stabilize cardiolipin, a lipid component of the inner mitochondrial membrane, thereby improving mitochondrial function and energy production .

Scientific Research Applications

Elamipretide (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.

    Biology: Investigated for its role in improving mitochondrial function and reducing oxidative stress in various cell types.

    Medicine: Explored as a potential therapeutic agent for mitochondrial diseases, heart failure, and neurodegenerative disorders. .

    Industry: Utilized in the development of novel therapeutics targeting mitochondrial dysfunction and related conditions.

Mechanism of Action

Elamipretide is being studied for its ability to maintain cellular biogenetics and prevent reactive oxygen species-induced cell damage by targeting and stabilizing the cardiolipin-cytochrome c supercomplex . It has been shown to impair intrinsic apoptosis by inhibiting the recruitment and activation of the pro-apoptotic BAX protein .

Future Directions

Elamipretide is currently being studied for its potential use in treating various conditions. The U.S. Food and Drug Administration (FDA) has agreed to file and review the new drug application (NDA) for Elamipretide for the treatment of Barth syndrome . Furthermore, Elamipretide is also in development for primary mitochondrial myopathy, with pivotal data from the fully-enrolled Phase 3 NuPOWER trial expected in late 2024 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elamipretide (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Elamipretide (TFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale HPLC systems are employed to streamline production and maintain consistency.

Chemical Reactions Analysis

Types of Reactions: Elamipretide (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in oxidation and reduction reactions due to the presence of amino acid residues with reactive side chains.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Oxidation/Reduction Reagents: Hydrogen peroxide (H2O2) for oxidation, dithiothreitol (DTT) for reduction

Major Products: The major product of these reactions is the fully synthesized and purified Elamipretide (TFA) peptide. During oxidation and reduction reactions, modified forms of the peptide with altered side chains may be produced.

Comparison with Similar Compounds

    SS-31: Another mitochondrially-targeted peptide with similar cardiolipin-stabilizing properties.

    MTP-131: A variant of Elamipretide with slight modifications in its amino acid sequence.

    Bendavia: An earlier name for Elamipretide, used in initial research studies.

Uniqueness: Elamipretide (TFA) is unique due to its specific targeting of cardiolipin and its ability to improve mitochondrial function across various disease models. Its efficacy in clinical trials and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5.C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);(H,6,7)/t24-,25+,26+,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZHRKGRZBGUJU-NFWUDPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50F3N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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